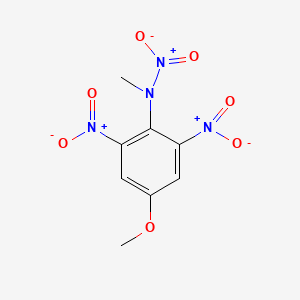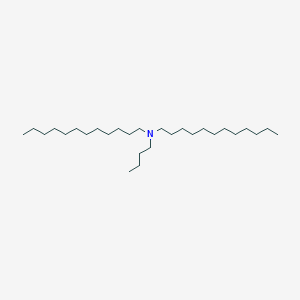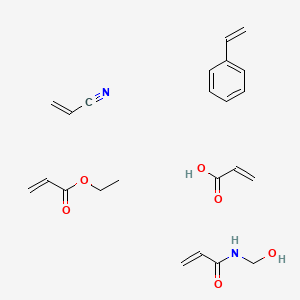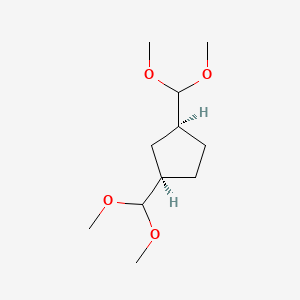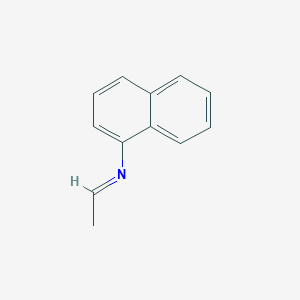
3-Octadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octadecenal is an organic compound classified as an unsaturated aldehyde. It is characterized by the presence of a double bond within its long carbon chain, specifically at the third carbon position. The chemical formula for this compound is C18H34O. This compound is known for its role in various biological and industrial applications, including its use as a pheromone in certain insect species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octadecenal can be synthesized through several methods. One common approach involves the partial hydrogenation of linoleic acid, which is a polyunsaturated fatty acid. This process typically requires a catalyst such as palladium on carbon (Pd/C) under controlled hydrogenation conditions to achieve the desired level of saturation without fully hydrogenating the compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the ozonolysis of oleic acid. This method involves the cleavage of the double bond in oleic acid using ozone, followed by reductive workup to yield the aldehyde. The reaction conditions include low temperatures and the presence of a reducing agent such as zinc or dimethyl sulfide to prevent over-oxidation .
Chemical Reactions Analysis
Types of Reactions: 3-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, octadecenoic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-octadecenol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition Reactions: The double bond in this compound can participate in addition reactions, such as hydroboration-oxidation to form 3-octadecen-1-ol.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products:
Oxidation: Octadecenoic acid.
Reduction: 3-Octadecenol.
Addition: 3-Octadecen-1-ol.
Scientific Research Applications
3-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its potential anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Octadecenal involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering a cascade of signaling events that lead to behavioral responses such as attraction or repulsion. In biological systems, it may interact with enzymes and receptors involved in lipid metabolism and inflammatory pathways, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
Octadecanal: A saturated aldehyde with the chemical formula C18H36O, lacking the double bond present in 3-Octadecenal.
Hexadecanal: Another long-chain aldehyde with a shorter carbon chain (C16H32O), also used as a pheromone in some species.
Nonadecanal: A longer-chain aldehyde (C19H38O) with similar chemical properties but different biological functions.
Uniqueness: this compound is unique due to its unsaturation at the third carbon position, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions and to serve specific roles in biological systems, particularly as a pheromone .
Properties
CAS No. |
56554-99-5 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(E)-octadec-3-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h15-16,18H,2-14,17H2,1H3/b16-15+ |
InChI Key |
SPEMIDIUIPMWBW-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/CC=O |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


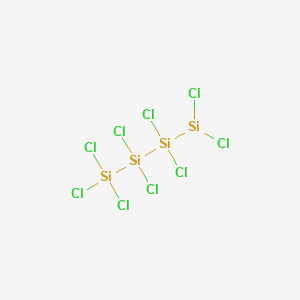
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
